molecular formula C13H12O3S B14849234 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde

5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B14849234
M. Wt: 248.30 g/mol
InChI Key: RYWMFBDNTBDBSG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol . This compound features a thiophene ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position. It is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-(3,4-Dimethoxyphenyl)thiophene-2-carboxylic acid

    Reduction: 5-(3,4-Dimethoxyphenyl)thiophene-2-methanol

    Substitution: 5-(3,4-Dimethoxyphenyl)-2-bromothiophene or 5-(3,4-Dimethoxyphenyl)-2-nitrothiophene

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the aldehyde group and the thiophene ring. The aldehyde group can form Schiff bases with amines, which are useful in the synthesis of various biologically active compounds . The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12O3S/c1-15-11-5-3-9(7-12(11)16-2)13-6-4-10(8-14)17-13/h3-8H,1-2H3

InChI Key

RYWMFBDNTBDBSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(S2)C=O)OC

Origin of Product

United States

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